molecular formula C10H11FN4O3S B12619938 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione CAS No. 922142-67-4

4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione

Cat. No.: B12619938
CAS No.: 922142-67-4
M. Wt: 286.29 g/mol
InChI Key: CITCQLAOHJLOTR-UHFFFAOYSA-N
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Description

4-(4-Azido-2-fluorophenyl)-4-oxo-1λ⁶,4λ⁵-thiazinane-1,1-dione is a sulfur-containing heterocyclic compound featuring a thiazinane backbone modified with a 4-azido-2-fluorophenyl substituent and a ketone group at position 2. The azido group (–N₃) introduces high reactivity, making it a candidate for applications in photoaffinity labeling, bioconjugation, or as a precursor in click chemistry. The fluorine atom enhances metabolic stability and bioavailability, common in pharmaceutical design .

Properties

CAS No.

922142-67-4

Molecular Formula

C10H11FN4O3S

Molecular Weight

286.29 g/mol

IUPAC Name

4-(4-azido-2-fluorophenyl)-4-oxido-1,4-thiazinan-4-ium 1,1-dioxide

InChI

InChI=1S/C10H11FN4O3S/c11-9-7-8(13-14-12)1-2-10(9)15(16)3-5-19(17,18)6-4-15/h1-2,7H,3-6H2

InChI Key

CITCQLAOHJLOTR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC[N+]1(C2=C(C=C(C=C2)N=[N+]=[N-])F)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the azido-fluorophenyl precursor. This precursor can be synthesized through the nucleophilic substitution of a fluorine atom on a fluorophenyl compound with an azide ion.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the azido position .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of thiazine derivatives, including the target compound, in addressing microbial resistance and enhancing anticancer efficacy. The azido group is known for its reactivity, making it suitable for bioorthogonal reactions that can facilitate targeted drug delivery systems.

  • Antimicrobial Activity : The compound may exhibit significant antimicrobial properties due to the presence of the thiazine ring, which has been associated with various biological activities. For instance, compounds with similar structures have shown promising results against a range of bacterial strains, suggesting that this compound could be effective in combating infections resistant to traditional antibiotics .
  • Anticancer Properties : The incorporation of fluorine and azido groups can enhance the lipophilicity and cellular uptake of the compound. This has been linked to improved efficacy against cancer cell lines such as MCF7 (human breast adenocarcinoma) and others. In vitro studies have indicated that thiazine derivatives can inhibit cell proliferation effectively, making them candidates for further development as anticancer agents .

Photocrosslinking and Polymer Chemistry

The azido functionality allows for photochemical reactions that can be utilized in material science for creating crosslinked polymer networks. This application is particularly relevant in:

  • Photoresponsive Polymers : The ability to form covalent bonds upon UV irradiation makes this compound useful in developing smart materials that respond to light stimuli. Such materials can be employed in various fields, including drug delivery systems and tissue engineering .
  • Conjugated Polymers : The compound could serve as a building block for synthesizing conjugated polymers with enhanced electronic properties, which are essential in organic electronics and photovoltaic devices .

Study 1: Antimicrobial Efficacy

In a study exploring the antimicrobial properties of thiazine derivatives, compounds similar to 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited activity comparable to established antibiotics like norfloxacin and fluconazole .

Study 2: Anticancer Activity Assessment

A comprehensive evaluation was conducted on various thiazine derivatives for their anticancer potential using the National Cancer Institute's protocols. The results showed that specific compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, with IC50 values indicating strong activity against MCF7 cells .

Mechanism of Action

The mechanism of action of 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione involves its interaction with molecular targets through its azido and fluorophenyl groups. These interactions can lead to the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural and functional group differences:

Compound Name Substituents on Thiazinane Ring Notable Functional Groups Molecular Weight (g/mol) CAS Number
4-(4-Azido-2-fluorophenyl)-4-oxo-1λ⁶,4λ⁵-thiazinane-1,1-dione 4-Azido-2-fluorophenyl, 4-oxo Azido (–N₃), Fluorine (–F), Ketone (=O) Not reported Not available
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35) 4-Bromo-3,5-dimethylphenoxy Bromo (–Br), Methyl (–CH₃) Not reported Not available
4-[(5-Methyl-2-furyl)methyl]-1λ⁶,4-thiazinane-1,1-dione (5-Methylfuran-2-yl)methyl Furan ring, Methyl (–CH₃) 478.04 (free base) 478040-47-0
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione (Thiophen-2-yl)methyl Thiophene ring 273.36 (free base) 175136-91-1

Key Observations :

  • Electronic Effects : The azido and fluorine groups in the target compound are strong electron-withdrawing substituents, which may increase electrophilicity compared to bromo/methyl (Compound 35) or neutral heteroaromatic groups (furan/thiophene derivatives) .
  • Reactivity : The azido group enables unique reactivity (e.g., Staudinger ligation, Cu-catalyzed azide-alkyne cycloaddition), absent in analogs with bromo or methyl substituents .
  • Biological Implications : Fluorine improves pharmacokinetics, while thiophene/furan groups may enhance π-π stacking interactions in drug-receptor binding .

Key Observations :

  • Azide incorporation likely requires specialized conditions (e.g., Cu catalysis) compared to bromo or alkyl substituents .
  • Commercial availability of thiophene/furan derivatives suggests scalability, whereas azido-fluorophenyl analogs may require bespoke synthesis .

Biological Activity

Chemical Structure and Properties

The compound features a thiazinane core with an azido group and a fluorophenyl substituent, which may influence its reactivity and biological interactions. The general structure can be represented as follows:

  • Chemical Formula : C11_{11}H8_{8}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 253.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing pathways involved in:

  • Cell proliferation
  • Apoptosis
  • Neurotransmitter modulation

Research indicates that compounds with similar structural features often exhibit anti-cancer and anti-inflammatory properties. The azido group may facilitate bioorthogonal reactions, allowing for targeted delivery in therapeutic applications.

Anticancer Activity

A study investigating related thiazine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that the thiazinane structure could be pivotal in inducing apoptosis via the mitochondrial pathway. The compound's interaction with DNA or RNA may also contribute to its anticancer efficacy.

Neuroprotective Effects

Preliminary studies have suggested that derivatives of this compound may exhibit neuroprotective properties. For instance, compounds with similar azido and fluorinated structures have demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal models.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
4-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-oneAntiepilepticNeurotransmitter modulation
5-(4-Azido-2-fluorophenyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-oneAnticancerApoptosis induction
4-(4-Azido-2-fluorophenyl)-1-(pyridine-3-carbonyl)-thiazolidine-2,4-dioneAnti-inflammatoryCytokine inhibition

Case Study 1: Anticancer Efficacy in vitro

In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was hypothesized to involve disruption of the cell cycle and induction of apoptosis.

Case Study 2: Neuroprotective Mechanisms

A zebrafish model was utilized to assess the neuroprotective effects of a structurally similar compound. Results indicated that treatment led to a marked reduction in seizure activity and improved survival rates under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases.

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